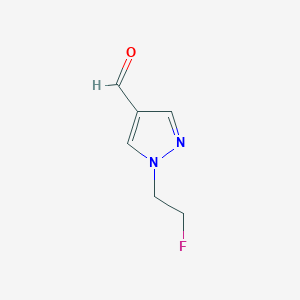

1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde

Description

1-(2-Fluoroethyl)-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl substituent at the 1-position of the pyrazole ring and a formyl group at the 4-position. This compound belongs to a broader class of pyrazole-4-carbaldehydes, which are widely studied for their versatile pharmacological and material science applications.

Properties

IUPAC Name |

1-(2-fluoroethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c7-1-2-9-4-6(5-10)3-8-9/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPBSFSGWBGDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCF)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421601-86-6 | |

| Record name | 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1H-pyrazole-4-carbaldehyde with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2-fluoroethyl)-1H-pyrazole-4-methanol.

Substitution: 1-(2-iodoethyl)-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

1-(2-Fluoroethyl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is a pyrazole derivative with a molecular formula of C₇H₉FN₂O. The compound's structure includes a pyrazole ring, a fluoroethyl group, and an aldehyde functional group at the 4-position, giving it unique reactivity.

General Information

1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde, also known as 1-(2-fluoroethyl)pyrazole-4-carbaldehyde, has the molecular formula C6H7FN2O and a CAS number of 1421601-86-6 .

Scientific Research Applications

- Chemistry It serves as an intermediate in synthesizing more complex pyrazole derivatives, which are used to develop pharmaceuticals and agrochemicals.

- Biology The compound is used to study enzyme inhibitors and receptor ligands because of its ability to interact with biological targets.

- Medicine It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Pyrazole biomolecules have demonstrated potential as anti-inflammatory and anticancer agents .

- Industry The compound is used to produce specialty chemicals and materials with specific properties.

Pharmaceutical Development

1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is utilized as a key intermediate in synthesizing various pharmaceuticals, particularly in developing anti-inflammatory and analgesic drugs .

Agrochemicals

1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is used in creating agrochemicals, including herbicides and fungicides, enhancing crop protection and yield .

Material Science

1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is explored to develop novel materials, such as polymers and coatings, due to its unique chemical properties .

Biochemical Research

Researchers utilize 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde to study enzyme inhibition and receptor binding, contributing to advancements in biochemistry and molecular biology .

Fluorescent Probes

Derivatives of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde are employed as fluorescent probes in imaging applications, providing valuable tools for cellular and molecular studies . Novel fluorescent pyrazole-containing boron (III) complexes have been synthesized utilizing a one-pot three-component reaction of 3-hydroxy-1-phenyl-1H-pyrazole-4 .

Safety and Hazards

1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde is associated with several hazard statements :

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact on Properties

Pyrazole-4-carbaldehyde derivatives differ primarily in substituents at the 1- and 3-positions. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

- Lipophilicity : Fluorinated substituents (e.g., 2-fluoroethyl vs. trifluoroethyl) increase logP values, enhancing membrane permeability .

- Spectral Data : IR and NMR spectra of 4e () revealed characteristic peaks for CHO (δ 9.5 ppm in ¹H NMR) and C=O (1670 cm⁻¹), providing benchmarks for structural validation of analogs.

Key Research Findings and Limitations

- Strengths: Fluorinated pyrazole-4-carbaldehydes consistently show improved bioactivity over non-fluorinated analogs, particularly in antimicrobial applications.

- Gaps : Direct data on 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde are sparse; most inferences are drawn from structurally related compounds.

- Contradictions : Varied activity trends (e.g., furan vs. thiophene substituents in ) suggest substituent position and electronic effects are critical but context-dependent.

Biological Activity

1-(2-Fluoroethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique fluorinated side chain, has been investigated for various pharmacological properties, including antibacterial and anti-inflammatory effects.

- Molecular Formula : CHFNO

- Molecular Weight : 173.15 g/mol

- CAS Number : 1015845-52-9

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde. In a screening test against a panel of bacterial strains, the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

The results indicate that the compound's structure may enhance its interaction with bacterial cell walls, leading to effective bactericidal action .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism through which the compound may exert therapeutic effects in inflammatory diseases .

The biological activity of 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The aldehyde group may interact with nucleophilic sites on enzymes involved in bacterial metabolism.

- Alteration of Membrane Integrity : The fluorinated side chain could disrupt bacterial membrane integrity, leading to cell lysis.

- Cytokine Modulation : By inhibiting specific signaling pathways, the compound can modulate immune responses, reducing inflammation .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- A study by Akolkar et al. synthesized novel pyrazole derivatives and evaluated their antibacterial activity, noting that compounds similar to 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde showed promising results against resistant bacterial strains .

- Another research focused on the synthesis of pyrazole-based compounds for anti-inflammatory applications, demonstrating that modifications to the pyrazole ring can significantly enhance biological activity .

Q & A

Q. Advanced Research Focus

- Software : SHELXL (for refinement) and SHELXD (for phase solution) are standard for small-molecule crystallography. ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry .

- Validation : Use PLATON/CHECKCIF to flag issues like missed symmetry or incorrect space group assignments. For example, high R-int values (>0.05) may indicate twinning, requiring reprocessing with TWINLAWS .

- Case Study : The structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CCDC 876081) was resolved via SHELXL-97, with anisotropic displacement parameters refined for non-H atoms .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Q. Advanced Research Focus

- Electron-Withdrawing Groups : Fluorine at the 2-fluoroethyl position increases electrophilicity, enhancing interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

- Hybrid Derivatives : Coupling the pyrazole core with morpholine or thiophene moieties (e.g., 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde) improves membrane permeability .

- Data-Driven Design : Molecular docking (AutoDock Vina) and Hammett plots correlate substituent σ-values with bioactivity, prioritizing halogenated analogs .

What experimental strategies reconcile discrepancies in biological activity data across studies?

Q. Advanced Research Focus

- Source Variation : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) require standardized protocols (CLSI guidelines) .

- Solubility Factors : Poor aqueous solubility may underreport MIC values. Use DMSO stocks (<2.5% v/v) to maintain compound integrity .

- Statistical Analysis : Apply ANOVA to compare replicate assays. For example, a 2013 study found 10% variability in MICs for B. subtilis due to inoculum size differences .

What safety protocols are essential for handling 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde in laboratory settings?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources (flash point ~150°C) .

- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite. Avoid water to prevent exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.